For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 15(S)-Fluprostenol: Synthesis and Chemical Properties
Introduction: 15(S)-Fluprostenol is a synthetic prostaglandin (B15479496) analog, specifically the unnatural C-15 epimer of fluprostenol (B1673476). As an isomer of a potent prostaglandin F2α (PGF2α) receptor (FP receptor) agonist, it serves as a crucial reference compound in pharmacological research, particularly in the development of ocular hypotensive agents for glaucoma treatment.[1][2] Understanding its synthesis and chemical characteristics is paramount for its application in research and as a potential impurity in commercial preparations of related drugs like Travoprost (B1681362).[3] This guide provides a comprehensive overview of the synthetic strategies, physicochemical properties, and biological signaling pathways associated with 15(S)-Fluprostenol.
Chemical and Physical Properties
15(S)-Fluprostenol is a complex organic molecule with specific stereochemistry that dictates its biological activity. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of 15(S)-Fluprostenol
| Property | Value | Source |
| IUPAC Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid | Cayman Chemical[2] |
| Molecular Formula | C₂₃H₂₉F₃O₆ | PubChem[4] |
| Molecular Weight | 458.5 g/mol | PubChem[4] |
| Appearance | White to off-white solid or powder (for related compounds) | EvitaChem[1] |
| CAS Number | 54276-24-3 | Cayman Chemical[2] |
| XLogP3 | 2.9 | PubChem[4] |
| Stability | Stable for ≥ 2 years when stored at -20°C | Cayman Chemical[2] |
| UV max | 222, 277 nm | Cayman Chemical[2] |
Table 2: Solubility Data for Related Isopropyl Ester Prodrug
Data for the more commonly handled prodrug, 15(S)-Fluprostenol isopropyl ester, provides practical guidance for laboratory use.
| Solvent | Solubility | Source |
| Ethanol | 30 mg/mL | Cayman Chemical |
| DMSO | 10 mg/mL | Cayman Chemical[3] |
| DMF | 15 mg/mL | Cayman Chemical[3] |
| Ethanol:PBS (pH 7.2) (1:1) | 1 mg/mL | Cayman Chemical[3] |
| Water | Poorly soluble | EvitaChem |
Synthesis of 15(S)-Fluprostenol
The total synthesis of prostaglandins (B1171923) and their analogs is a significant challenge in organic chemistry due to the presence of multiple stereocenters. Modern synthetic strategies often employ a convergent approach, building the core cyclopentane (B165970) ring and then attaching the alpha (α) and omega (ω) side chains. A unified chemoenzymatic synthesis has been reported for fluprostenol and other prostaglandins, which offers high stereoselectivity.[5][6][7]
The general approach involves:
-
Formation of a Chiral Cyclopentane Core: Often derived from a key intermediate like the Corey lactone or a functionalized bicyclic ketone.[8][9][10] Biocatalytic methods, such as using a Baeyer-Villiger monooxygenase (BVMO), can achieve high enantioselectivity (99% ee).[5][7]
-
Introduction of the Omega (ω) Side Chain: This is typically achieved via a Horner-Wadsworth-Emmons or Wittig-type reaction to form the C13-C14 double bond. The critical C-15 hydroxyl group's stereochemistry is established through stereoselective reduction, for instance, using a ketoreductase (KRED) or a chemical reducing agent like (−)-DIP-Cl.[5][7]
-
Attachment of the Alpha (α) Side Chain: The lactone in the core intermediate is reduced to a lactol (hemiacetal), which is then subjected to a Wittig reaction to install the carboxylic acid-bearing α-chain.[5]
Logical Workflow for a Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow for Fluprostenol.
Experimental Protocols
Detailed experimental protocols are critical for reproducibility. The following are summarized methodologies based on a unified chemoenzymatic synthesis approach.[5][7]
1. Key Step: KRED-catalyzed Diastereoselective Reduction of the Enone Intermediate
-
Objective: To establish the (S)-stereochemistry at the C-15 position.
-
Methodology: To a phosphate (B84403) buffer solution (100 mM, pH 7.0) containing NADP+ (1 mM) and glucose dehydrogenase (GDH, 1.0 mg/mL), the enone precursor (1.0 equiv) dissolved in DMSO is added. The reaction is initiated by the addition of a specific ketoreductase (KRED) enzyme (e.g., KRED-NADH-110, 2.0 mg/mL). The mixture is shaken at a controlled temperature (e.g., 35 °C) and RPM (e.g., 200) for approximately 24 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product (the allylic alcohol) is then purified by flash column chromatography.
2. Key Step: DIBAL-H Reduction of the Lactone
-
Objective: To reduce the lactone functionality to a hemiacetal (lactol) in preparation for the α-chain attachment.
-
Methodology: The protected allylic alcohol intermediate (1.0 equiv) is dissolved in anhydrous toluene (B28343) under an inert atmosphere (e.g., Argon) and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 1.2 equiv) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude lactol, which is often used in the next step without further purification.
3. Key Step: Wittig Olefination for α-Chain Installation
-
Objective: To attach the seven-carbon α-chain containing the carboxylic acid.
-
Methodology: (4-carboxybutyl)triphenylphosphonium bromide (5.0 equiv) is suspended in anhydrous THF under an inert atmosphere. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 10.0 equiv), is added dropwise at 0 °C, and the resulting red solution is stirred at room temperature for 1 hour to form the ylide. The solution is then cooled to -20 °C. The crude lactol intermediate from the previous step, dissolved in anhydrous THF, is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous NH₄Cl solution and the pH is adjusted to ~4 with citric acid. The mixture is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The residue is purified by flash chromatography to yield the final 15(S)-Fluprostenol product after deprotection steps if necessary.
Spectroscopic Data
Table 3: Expected Spectroscopic Signatures for 15(S)-Fluprostenol
| Technique | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | Vinylic Protons (C5, C6, C13, C14) | δ 5.3 - 5.8 ppm (multiplets) |
| Carbinol Protons (CH-OH at C9, C11, C15) | δ 3.9 - 4.5 ppm (multiplets) | |
| Methylene adjacent to trifluoromethylphenoxy group (C16) | δ ~4.0 ppm (doublet) | |
| Aromatic Protons | δ 6.8 - 7.5 ppm (multiplets) | |
| Allylic Protons | δ 2.0 - 2.5 ppm | |
| ¹³C NMR | Carboxylic Acid Carbonyl (C1) | δ ~175 ppm |
| Aromatic Carbons | δ 110 - 160 ppm | |
| Olefinic Carbons (C5, C6, C13, C14) | δ 125 - 135 ppm | |
| Carbons bearing OH groups (C9, C11, C15) | δ ~70 - 80 ppm | |
| Trifluoromethyl Carbon (CF₃) | δ ~124 ppm (quartet, J≈272 Hz) | |
| IR (Infrared) | O-H stretch (alcohols, carboxylic acid) | Broad band, 3600 - 2500 cm⁻¹ |
| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |
| C=C stretch (alkene, aromatic) | ~1600 - 1650 cm⁻¹ | |
| C-F stretch (trifluoromethyl) | Strong bands, 1100 - 1350 cm⁻¹ | |
| Mass Spec (MS) | [M-H]⁻ (Negative ESI) | m/z 457.18 |
Biological Activity and Signaling Pathway
15(S)-Fluprostenol, as a PGF2α analog, is expected to exert its biological effects primarily through the Prostaglandin F (FP) receptor.[2] The FP receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gq alpha subunit.[11][12]
Activation of the FP receptor initiates a signaling cascade:
-
Receptor Binding: 15(S)-Fluprostenol binds to the FP receptor on the cell surface.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq-α subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and membrane-bound DAG synergistically activate Protein Kinase C.
-
Downstream Effects: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream target proteins, resulting in a cellular response.[13] In some cells, this pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12]
FP Receptor Signaling Pathway Diagram
Caption: Gq-coupled signaling pathway of the FP receptor.
References
- 1. Buy 15(S)-Fluprostenol isopropyl ester (EVT-12240734) [evitachem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15(S)-Fluprostenol | C23H29F3O6 | CID 3391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. repository.arizona.edu [repository.arizona.edu]
- 12. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
